molecular formula C13H13N5O2 B2605246 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2034209-83-9

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine

Cat. No.: B2605246
CAS No.: 2034209-83-9
M. Wt: 271.28
InChI Key: NRGMOKSDRZQLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a chemical compound with the CAS Registry Number 2034209-83-9 . Its molecular formula is C13H13N5O2 and it has a molecular weight of 271.27 g/mol . The compound's structure features a pyrrolidine ring linked to both a pyrazine carboxamide group and a pyridazine ether, which may be of interest in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules. It is offered for laboratory research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

pyrazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-13(11-8-14-5-6-15-11)18-7-3-10(9-18)20-12-2-1-4-16-17-12/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGMOKSDRZQLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves the formation of the pyridazine and pyrazine rings followed by their fusion with the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrazine Derivatives with Pyrrolidine/Piperazine Linkers
  • 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine (): Structure: Replaces pyridazin-3-yloxy with a 4-cyclopropyl-triazole group. Cyclopropyl adds steric bulk, which may affect pharmacokinetics. Synthesis: Likely involves click chemistry (azide-alkyne cycloaddition) for triazole formation .
  • 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine ():

    • Structure : Substitutes pyrazine with pyridine and uses piperazine instead of pyrrolidine.
    • Impact : Piperazine increases basicity and water solubility compared to pyrrolidine. Pyridine’s electron-deficient nature alters electronic properties relative to pyrazine .
Pyrazine Derivatives with Bioactive Substituents
  • N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide (): Structure: Features a tetrazolyl group linked via a carboxamide spacer. Bioactivity: Exhibits potent antiallergic activity (IC₅₀ = 4.6 × 10⁻¹⁰ M) by inhibiting histamine release. The tetrazole group mimics carboxylates, enhancing metabolic stability .
  • 2,3,5-Trimethyl-6-propylpyrazine ():

    • Structure : Simple alkyl-substituted pyrazine.
    • Application : Acts as a volatile organic compound (VOC) promoting plant growth. Methyl and propyl groups increase hydrophobicity, favoring vapor-phase diffusion .

Spectroscopic and Electronic Properties

  • Isomer Differentiation : Pyridazin-3-yloxy-pyrrolidine derivatives may exhibit near-identical NMR/mass spectra to triazole or tetrazolyl analogs, necessitating advanced techniques like X-ray crystallography .
  • Electronic Effects : Pyridazine’s electron-withdrawing nature lowers the ππ* transition energy compared to pyrazine, as observed in azine spectroscopy .

Biological Activity

The compound 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine is a member of the pyrazine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H14N4O2
  • Molecular Weight: 258.28 g/mol

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The pyridazine moiety is known for its ability to modulate kinase activity, which is crucial in various biological processes such as cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)12.5
SK-OV-3 (ovarian cancer)15.0
LoVo (colon cancer)10.0

These findings suggest that the compound may induce apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar pyrazine derivatives have been evaluated for their effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus250 µg/mL
Escherichia coli200 µg/mL
Candida albicans300 µg/mL

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, studies indicate that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Cytotoxic Evaluation : A study conducted on various human solid tumor cell lines demonstrated that derivatives of pyrazine exhibited significant antiproliferative activity, comparable to established chemotherapeutic agents like doxorubicin and cisplatin .
  • Antimicrobial Efficacy : In a comparative study, several pyrazine derivatives were tested against clinical isolates of bacteria and fungi, revealing that compounds similar to this compound had enhanced antimicrobial efficacy compared to traditional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.